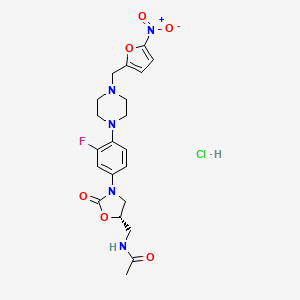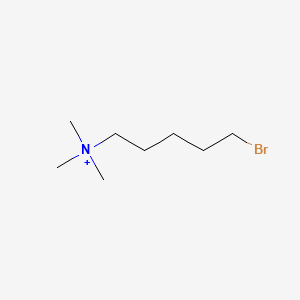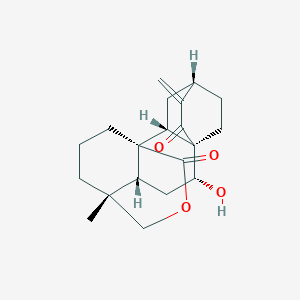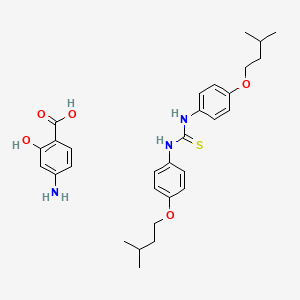
Ranbezolid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ranbezolid hydrochloride is a small molecule drug that belongs to the oxazolidinone class of antibiotics. It is known for its potent antibacterial activity, particularly against gram-positive bacteria. This compound was initially developed by Sun Pharmaceutical Industries Ltd. and is also known by its synonyms RBX 7644 and RBX-7644 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ranbezolid hydrochloride is synthesized through a series of chemical reactions. The key step involves the reductive alkylation of a known piperazinyl oxazolidinone derivative with 5-nitro-2-furfural in the presence of sodium triacetoxyborohydride (NaBH(OAc)3). This reaction yields the desired product, which is then converted to its hydrochloride salt .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ranbezolid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring in Ranbezolid can undergo oxidation reactions.
Reduction: The nitro group in the nitrofuran ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the piperazinyl and oxazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to the formation of various oxidized products.
Aplicaciones Científicas De Investigación
Ranbezolid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mecanismo De Acción
Ranbezolid hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death. The compound also shows additional modes of action, such as inhibition of cell wall and lipid synthesis, and disruption of membrane integrity .
Comparación Con Compuestos Similares
Ranbezolid hydrochloride is compared with other oxazolidinone antibiotics, such as linezolid. While both compounds share a similar mechanism of action, this compound has shown superior activity against certain bacterial strains due to additional van der Waals and hydrogen bonding interactions made by its nitrofuran moiety . Other similar compounds include:
- Linezolid
- Tedizolid
- Posizolid
These compounds are also oxazolidinones and share similar antibacterial properties, but this compound’s unique structural features contribute to its enhanced activity against specific pathogens .
Propiedades
Número CAS |
392659-39-1 |
|---|---|
Fórmula molecular |
C21H25ClFN5O6 |
Peso molecular |
497.9 g/mol |
Nombre IUPAC |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24FN5O6.ClH/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31;/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28);1H/t17-;/m0./s1 |
Clave InChI |
XYGNKPXLGBABKJ-LMOVPXPDSA-N |
SMILES isomérico |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
SMILES canónico |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(2S,5S,8S,11R,14R,17S)-14-Carboxymethyl-11-(1H-indol-3-ylmethyl)-8-isobutyl-3,6,9,12,15,18-hexaoxo-17-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-5-thiophen-2-yl-1,4,7,10,13,16hexaaza-cyclooctadec-2-yl}-acetic acid](/img/structure/B10837487.png)
![2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)
![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B10837500.png)
![(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837509.png)

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate](/img/structure/B10837527.png)
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B10837528.png)
![(7Z)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837534.png)
![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)

![7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one](/img/structure/B10837561.png)

![3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837578.png)
![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)
